cyano(ethyl)amine

Catalog No.
S3072695
CAS No.
38434-78-5
M.F
C3H6N2
M. Wt
70.095
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cyano(ethyl)amine

CAS Number

38434-78-5

Product Name

cyano(ethyl)amine

IUPAC Name

ethylcyanamide

Molecular Formula

C3H6N2

Molecular Weight

70.095

InChI

InChI=1S/C3H6N2/c1-2-5-3-4/h5H,2H2,1H3

InChI Key

JOGZZTFIGKYTSV-UHFFFAOYSA-N

SMILES

CCNC#N

Solubility

not available

Precursor for the Synthesis of Other Compounds:

N-ethylcyanamide can be used as a starting material for the synthesis of more complex molecules. For instance, research has explored its use in creating substituted guanidines, which are important functional groups found in various pharmaceuticals.

Astrochemistry:

N-ethylcyanamide's presence has been tentatively identified in interstellar space, specifically in the Sagittarius B2 molecular cloud []. This detection contributes to the understanding of the complex organic chemistry occurring in interstellar environments. However, further confirmation and investigation are needed.

Cyano(ethyl)amine, also known as ethyl cyanide amine, is an organic compound characterized by the presence of both a cyano group (-C≡N) and an ethyl amine group (-NH₂-CH₂-CH₃). It is classified as a nitrile derivative and belongs to the broader category of amines. The compound exhibits a linear structure where the cyano group is attached to an ethyl chain, making it a valuable intermediate in organic synthesis.

Typical of nitriles and amines:

  • Reduction Reactions: The nitrile group can be reduced to form ethylamine. This can be achieved through several methods, including:
    • Reduction with lithium tetrahydridoaluminate (LiAlH₄) or hydrogen gas in the presence of metal catalysts such as palladium or platinum .
    • Electrochemical reduction processes that selectively produce ethylamine from acetonitrile under mild conditions, showcasing high selectivity and efficiency .
  • Hydrolysis: Cyano(ethyl)amine can undergo hydrolysis to yield carboxylic acids and ammonia. Acidic or basic hydrolysis conditions can facilitate this transformation, where the nitrile nitrogen is eventually released as ammonium ions .
  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for modifications to the compound's structure by reacting with electrophiles.

Several methods for synthesizing cyano(ethyl)amine have been documented:

  • Nitration of Ethylamine: Ethylamine can be reacted with cyanogen bromide or sodium cyanide to introduce the cyano group.
  • Electrochemical Methods: Recent advancements have introduced electrochemical reduction processes for synthesizing ethylamines from nitriles, which offer a greener approach compared to traditional methods .
  • Conventional Organic Synthesis: The reaction of ethyl halides with sodium cyanide is a straightforward method to synthesize cyano(ethyl)amine, where the nucleophilic attack of cyanide on an alkyl halide leads to the formation of the desired product .

Interaction studies involving cyano(ethyl)amine typically focus on its reactivity with biological systems or other chemical species. Research indicates that compounds containing both cyano and amine groups may interact synergistically with enzymes or receptors, leading to enhanced biological effects or improved pharmacokinetic profiles.

Several compounds share structural similarities with cyano(ethyl)amine. Here are some notable examples:

Compound NameStructureKey Characteristics
Ethylamine-NH₂-CH₂-CH₃A primary amine used widely in organic synthesis.
AcetonitrileCH₃-C≡NA simple nitrile that can be reduced to ethylamine.
PropionitrileCH₃-CH₂-C≡NSimilar reactivity to acetonitrile; used in organic synthesis.
ButyronitrileCH₃-CH₂-CH₂-C≡NExhibits similar chemical behavior; longer carbon chain.

Uniqueness of Cyano(ethyl)amine

Cyano(ethyl)amine stands out due to its dual functional groups—both a cyano and an amine group—allowing for versatile reactivity not typically found in simpler compounds. This unique combination enhances its utility in synthetic organic chemistry and potential pharmaceutical applications.

XLogP3

0.8

Dates

Modify: 2024-04-14

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